![molecular formula C21H20ClN3O3 B6452361 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640819-67-4](/img/structure/B6452361.png)
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine
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Description
3-Chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine (COP) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. COP is a versatile building block for the synthesis of a wide range of compounds and is used in many different types of reactions, including Diels-Alder reactions, Heck reactions, and Suzuki-Miyaura couplings. COP is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. COP has been studied extensively due to its potential applications in the field of medicinal chemistry, as well as its ability to act as a catalyst in certain reactions.
Scientific Research Applications
- Application : 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine derivatives could be investigated for their potential as novel antidepressants . Their structural features may contribute to modulating neurotransmitter systems.
- Application : 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine analogs could be synthesized and evaluated for antimicrobial activity. Their hybrid structure may offer unique interactions with bacterial or fungal targets .
- Application : Investigate the pharmacological potential of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine derivatives. Assess their impact on specific cellular pathways or receptors .
- Application : Explore reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to functionalized derivatives of the compound .
Antidepressant Development
Antimicrobial Agents
Oxazole Derivatives in Drug Discovery
Benzylic Position Reactions
Chemical Database Exploration
properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-13-23-9-6-19(17)27-14-15-7-10-25(11-8-15)21(26)18-12-20(28-24-18)16-4-2-1-3-5-16/h1-6,9,12-13,15H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOBRFZYDNEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine |
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